

Applications of Chromium(II) Bromide in Inorganic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: Chromous bromide

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Introduction

Chromium(II) bromide (CrBr_2), a white crystalline solid that dissolves in water to form a characteristic blue solution, is a versatile and reactive inorganic compound.^[1] Its utility in inorganic synthesis stems primarily from its properties as a reducing agent and a precursor for the formation of organochromium reagents and coordination complexes. This document provides detailed application notes and experimental protocols for the use of CrBr_2 in several key areas of inorganic synthesis, including the formation of chromium(II) pincer complexes, its role in carbon-carbon bond formation via the Nozaki-Hiyama-Kishi reaction, and its application as a precursor for the synthesis of the two-dimensional magnetic material, chromium(III) bromide.

Physicochemical Properties of CrBr_2

A summary of the key physicochemical properties of Chromium(II) bromide is presented in the table below for easy reference.

Property	Value	Reference
Chemical Formula	CrBr ₂	[1][2][3]
Molar Mass	211.80 g/mol	[4]
Appearance	White crystalline solid	[1][3]
Melting Point	842 °C	[3]
Solubility in Water	Soluble, forms a blue solution	[1]
Crystal Structure	Cadmium iodide (CdI ₂) motif	[1]

I. Synthesis of Chromium(II) Pincer Complexes

Chromium(II) pincer complexes are of significant interest due to their catalytic activities and unique electronic and magnetic properties. CrBr₂ serves as an excellent starting material for the synthesis of these complexes. The following protocol is adapted from the synthesis of a chromium(II) NCN pincer complex.

Application Note

This protocol describes the synthesis of a chromium(II) bromide complex bearing a κ^3 -NCN pincer ligand. The reaction involves the in situ generation of a lithiated pincer ligand precursor, which then reacts with a homogeneous solution of anhydrous CrBr₂ in tetrahydrofuran (THF). The resulting chromium(II) pincer complex is a high-spin d⁴ complex. All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques due to the air-sensitivity of Cr(II) compounds and the organolithium reagent.

Experimental Protocol: Synthesis of [Cr(κ^3 NCN-NCNCH₂-iPr)Br]

Materials:

- Anhydrous Chromium(II) bromide (CrBr₂)
- N(C-Br)NCH₂-iPr (pincer ligand precursor)

- n-Butyllithium (n-BuLi) solution in hexanes
- Anhydrous tetrahydrofuran (THF)
- Anhydrous pentane
- Schlenk flask and other appropriate glassware
- Magnetic stirrer and stir bar
- Sintered glass filter

Procedure:

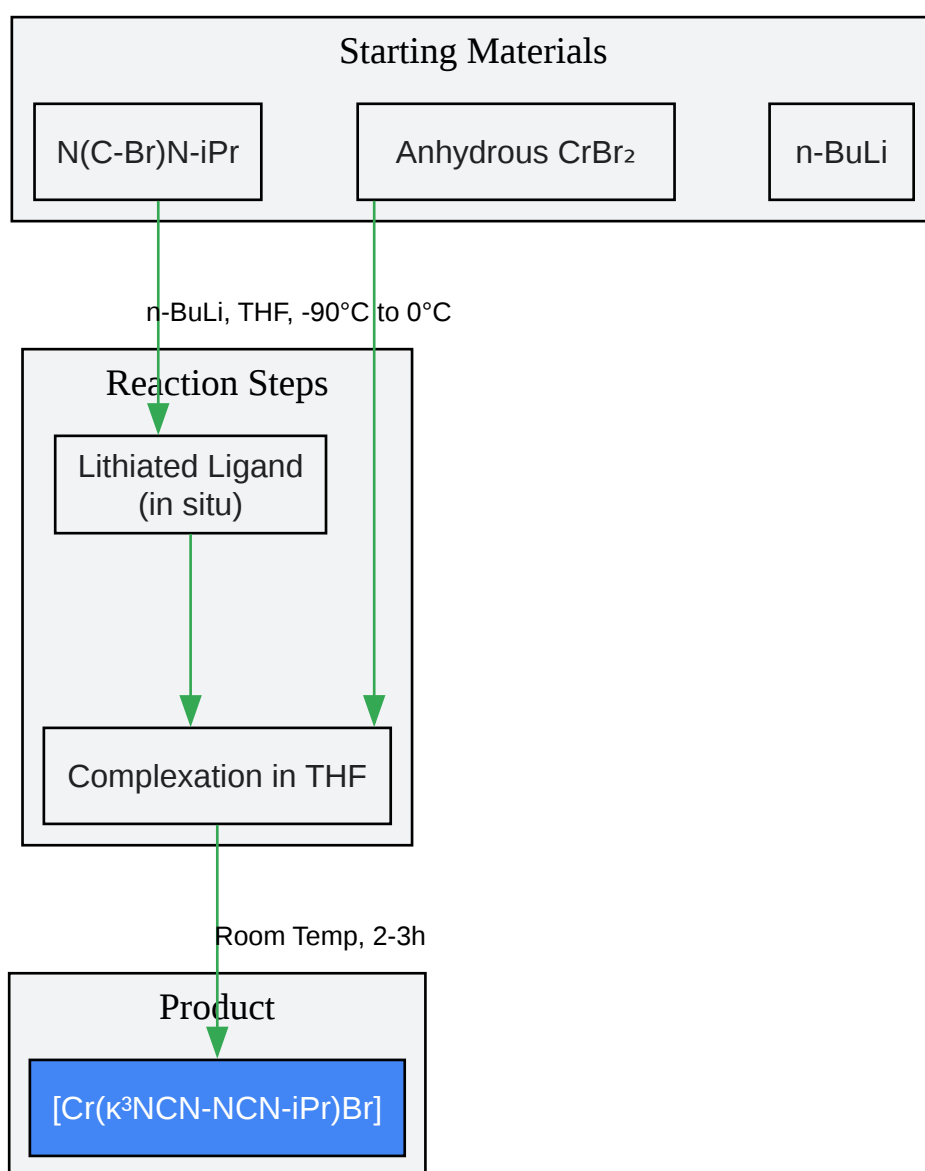
- Preparation of the CrBr_2 solution: In a Schlenk flask under an inert atmosphere, suspend anhydrous CrBr_2 (0.30 mmol) in anhydrous THF (15 cm^3). Sonicate the suspension for 1 hour to obtain a homogeneous light blue solution.
- Ligation of the pincer ligand: In a separate Schlenk flask, dissolve the pincer ligand precursor $\text{N}(\text{C}-\text{Br})\text{NCH}_2\text{-iPr}$ (0.26 mmol) in anhydrous THF (5 cm^3) and cool the solution to $-90\text{ }^\circ\text{C}$.
- Slowly add n-BuLi (1.6 M in hexanes, 0.30 mmol) dropwise to the cooled ligand solution. The solution will turn orange. Stir the mixture for 30 minutes at $-90\text{ }^\circ\text{C}$, then allow it to warm to $0\text{ }^\circ\text{C}$ and stir for an additional hour.
- Complexation: Slowly transfer the lithiated ligand solution to the CrBr_2 solution via cannula at room temperature.
- Stir the reaction mixture at room temperature for 2-3 hours.
- Work-up and Isolation: Remove the solvent in vacuo. Extract the residue with anhydrous pentane and filter to remove any insoluble impurities.
- Concentrate the pentane solution and cool to $-30\text{ }^\circ\text{C}$ to induce crystallization.
- Isolate the resulting crystals by filtration, wash with a small amount of cold pentane, and dry in vacuo.

Expected Yield: ~75%

Reaction Data

Complex	Formula	Yield (%)	Magnetic Moment (μ_{eff} , μB)
$[\text{Cr}(\kappa^3\text{NCN-NCNCH}_2\text{-iPr})\text{Br}]$	$\text{C}_{20}\text{H}_{35}\text{BrCrN}_2$	75	4.7(2)

Diagram: Synthesis of a Chromium(II) Pincer Complex



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Caption: Workflow for the synthesis of a Cr(II) pincer complex.

II. Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the formation of carbon-carbon bonds, involving the coupling of an organic halide with an aldehyde mediated by a chromium(II) salt. While chromium(II) chloride (CrCl_2) is most commonly employed, CrBr_2 can also be used due to its similar reactivity.[5][6]

Application Note

This protocol outlines a representative procedure for the NHK reaction, adapted for the use of CrBr_2 . The reaction is highly chemoselective for aldehydes and tolerates a wide variety of functional groups.[5][7] It is crucial to perform this reaction under strictly anhydrous and anaerobic conditions, as Cr(II) is readily oxidized by air and moisture. The protocol describes a stoichiometric reaction; however, catalytic versions with a co-reductant like manganese are also well-established.[8]

Experimental Protocol: Coupling of an Alkenyl Bromide with an Aldehyde

Materials:

- Anhydrous Chromium(II) bromide (CrBr_2)
- Nickel(II) chloride (NiCl_2) (catalytic amount)
- Alkenyl bromide
- Aldehyde
- Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Anhydrous diethyl ether
- 1 M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Schlenk flask and other appropriate glassware
- Magnetic stirrer and stir bar

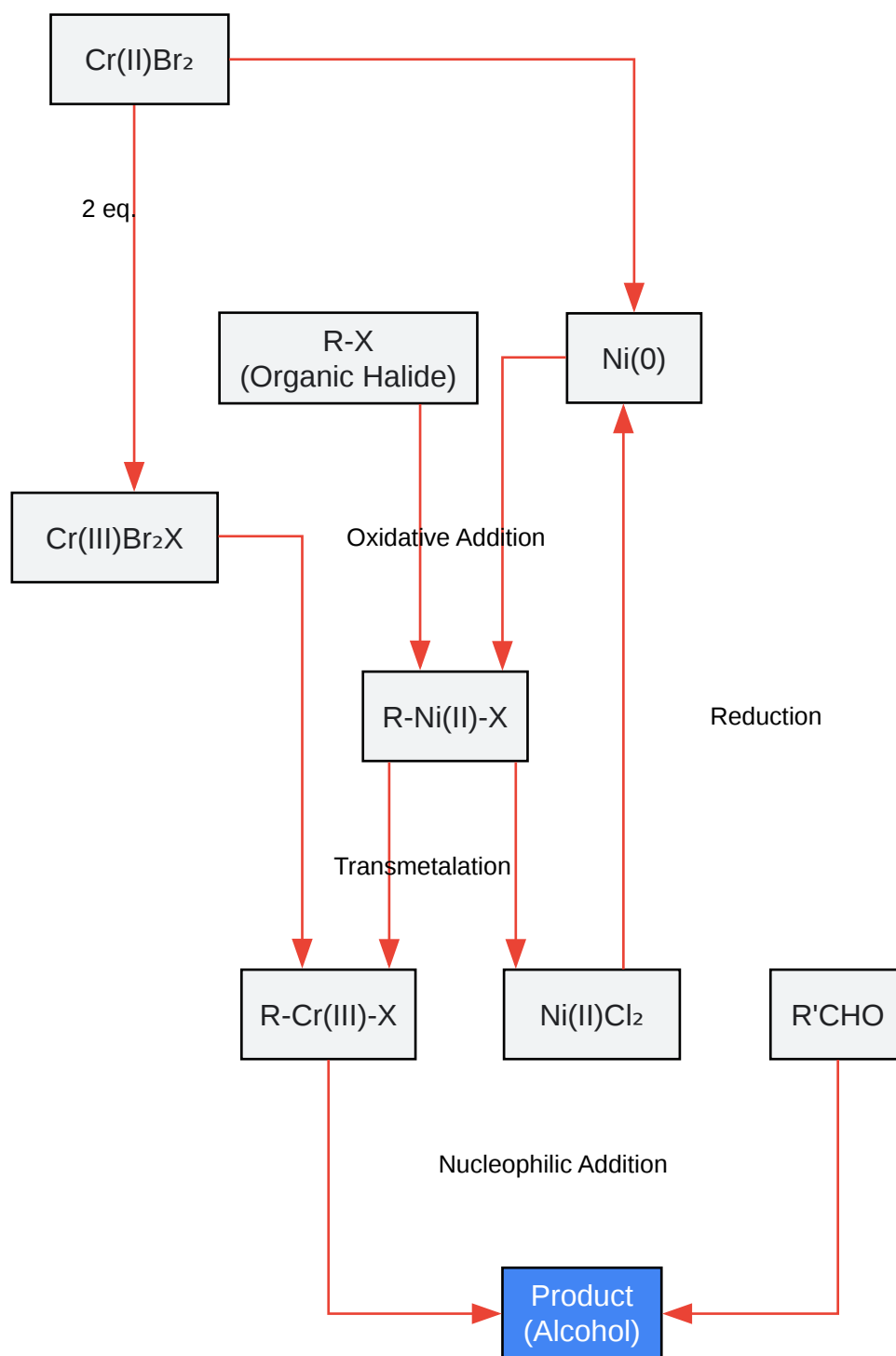
Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CrBr_2 (4.0 mmol) and a catalytic amount of NiCl_2 (0.02 mmol).
- Add anhydrous DMF (10 mL) to the flask and stir the suspension vigorously.
- In a separate flask, dissolve the alkenyl bromide (2.0 mmol) and the aldehyde (2.2 mmol) in anhydrous DMF (5 mL).
- Reaction: Add the solution of the organic reagents to the stirred $\text{CrBr}_2/\text{NiCl}_2$ suspension at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
- Work-up: Quench the reaction by adding 1 M HCl (20 mL).
- Extract the aqueous mixture with diethyl ether (3 x 20 mL).
- Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Overview

The NHK reaction proceeds through the formation of an organochromium reagent, which then adds to the aldehyde. The catalytic amount of nickel is crucial for the efficient formation of the organochromium species from less reactive halides like vinyl bromides.

Diagram: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction



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Caption: Simplified mechanism of the Ni-catalyzed NHC reaction.

III. Precursor to the 2D Magnetic Material CrBr_3

Chromium(III) bromide (CrBr_3) is a van der Waals crystal that exhibits ferromagnetism down to a single monolayer, making it a material of great interest for spintronics and fundamental magnetic research.[3][9] CrBr_2 can serve as a precursor for the synthesis of CrBr_3 through oxidation or be involved in its formation via chemical vapor transport.

Application Note

This section describes a conceptual protocol for the synthesis of CrBr_3 nanosheets via a chemical vapor transport (CVT) method where CrBr_2 is an intermediate gaseous species. This method allows for the direct deposition of high-quality crystalline material onto a substrate. The synthesis is carried out in a sealed quartz ampoule under a temperature gradient.

Experimental Protocol: Chemical Vapor Transport Synthesis of CrBr_3

Materials:

- Chromium powder
- Bromine (liquid)
- Yttria-stabilized zirconia (YSZ) substrate
- Quartz ampoule
- Two-zone tube furnace
- Vacuum pump and sealing torch

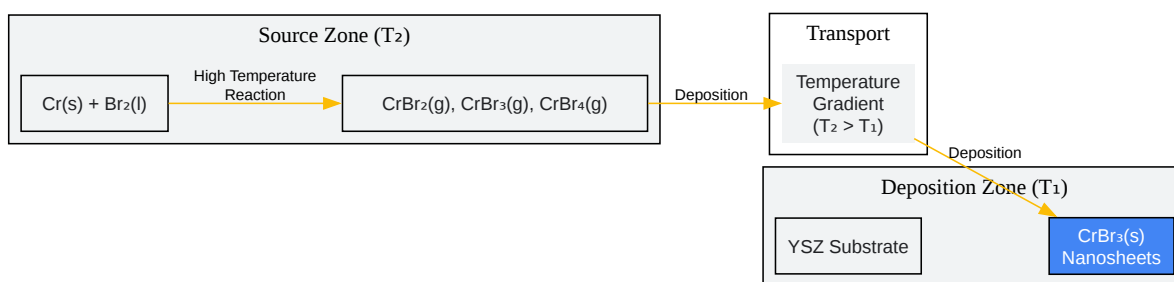
Procedure:

- Ampoule Preparation: Place chromium powder and a sealed capillary containing a stoichiometric amount of bromine at one end of a quartz ampoule. Place a YSZ substrate at the other end.
- Evacuate the ampoule to a high vacuum and seal it.

- Chemical Vapor Transport: Place the sealed ampoule in a two-zone tube furnace. Heat the end with the reactants (source zone) to a higher temperature (T_2) and the end with the substrate (deposition zone) to a slightly lower temperature (T_1). A typical temperature gradient might be $T_2 = 700\text{ }^{\circ}\text{C}$ and $T_1 = 650\text{ }^{\circ}\text{C}$.
- At T_2 , chromium and bromine react to form solid CrBr_3 and gaseous species, including CrBr_2 , CrBr_3 , and CrBr_4 .^{[9][10]}
- The gaseous chromium bromide species are transported along the temperature gradient to the cooler deposition zone.
- At T_1 , the gaseous species deposit on the YSZ substrate as crystalline CrBr_3 micro- and nanosheets.
- After a sufficient deposition time (e.g., 24-48 hours), cool the furnace to room temperature.
- Carefully open the ampoule in a fume hood to retrieve the substrate with the grown CrBr_3 crystals.

Logical Relationship Diagram

Diagram: Chemical Vapor Transport of CrBr_3



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Caption: Process flow for the CVT synthesis of CrBr_3 .

IV. Other Potential Applications

Ziegler-Natta Catalysis

While chromium compounds, in general, are known to be components of some Ziegler-Natta type catalysts for olefin polymerization, specific and detailed protocols for the use of CrBr_2 as a direct precursor are not well-documented in the reviewed literature.[11][12] Chromium-based catalysts are often prepared from chromium(III) compounds or by supporting chromium oxide on silica.[13] Further research may elucidate a more direct role for CrBr_2 in this area.

Safety Information

Chromium(II) bromide and other chromium compounds should be handled with care. They are toxic and should be used in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Chromium(II) compounds are air-sensitive and may be pyrophoric, requiring handling under an inert atmosphere.

Conclusion

Chromium(II) bromide is a valuable reagent in inorganic synthesis, with well-established applications in the synthesis of coordination complexes and as a precursor to functional materials. Its utility in the Nozaki-Hiyama-Kishi reaction, while less documented than its chloride counterpart, is based on sound chemical principles. The protocols and data presented herein provide a foundation for researchers to explore and utilize the rich chemistry of this versatile compound.

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